
(2S)-3-Ethylpentan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-Ethylpentan-2-OL: is an organic compound with the molecular formula C7H16O It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that makes it optically active
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (2S)-3-Ethylpentan-2-OL involves the Grignard reaction. This process typically starts with the reaction of ethylmagnesium bromide with 2-pentanone under anhydrous conditions to form the desired alcohol.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 3-ethyl-1-pentene. This two-step process includes the addition of borane (BH3) to the alkene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Grignard reactions or hydroboration-oxidation processes, optimized for yield and purity. These methods are designed to be cost-effective and scalable for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2S)-3-Ethylpentan-2-OL can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alkanes using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products:
Oxidation: 3-Ethyl-2-pentanone or 3-ethylpentanoic acid.
Reduction: 3-Ethylpentane.
Substitution: 3-Ethyl-2-chloropentane or 3-ethyl-2-bromopentane.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Chiral Compounds: (2S)-3-Ethylpentan-2-OL is used as a chiral building block in the synthesis of more complex chiral molecules, which are important in pharmaceuticals and agrochemicals.
Biology:
Enzyme Studies: This compound is used in studies involving alcohol dehydrogenases and other enzymes that catalyze the oxidation of alcohols.
Medicine:
Drug Development: this compound is investigated for its potential use in the synthesis of drug molecules, particularly those requiring chiral centers for their activity.
Industry:
Solvent: It is used as a solvent in various industrial applications due to its ability to dissolve both polar and non-polar substances.
Mécanisme D'action
The mechanism of action of (2S)-3-Ethylpentan-2-OL involves its interaction with specific enzymes and receptors in biological systems. As a secondary alcohol, it can be oxidized by alcohol dehydrogenases to form ketones, which can then participate in further metabolic pathways. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
(2R)-3-Ethylpentan-2-OL: The enantiomer of (2S)-3-Ethylpentan-2-OL, differing only in the spatial arrangement of atoms.
3-Methylpentan-2-OL: A similar secondary alcohol with a methyl group instead of an ethyl group.
2-Pentanol: A simpler secondary alcohol with a shorter carbon chain.
Uniqueness:
Chirality: The (2S) configuration of 3-Ethylpentan-2-OL gives it unique optical properties and makes it valuable in the synthesis of chiral compounds.
Chemical Reactivity: The presence of the ethyl group at the 3-position influences its reactivity and the types of reactions it can undergo compared to similar compounds.
Propriétés
Formule moléculaire |
C7H16O |
|---|---|
Poids moléculaire |
116.20 g/mol |
Nom IUPAC |
(2S)-3-ethylpentan-2-ol |
InChI |
InChI=1S/C7H16O/c1-4-7(5-2)6(3)8/h6-8H,4-5H2,1-3H3/t6-/m0/s1 |
Clé InChI |
NEHRITNOSGFGGS-LURJTMIESA-N |
SMILES isomérique |
CCC(CC)[C@H](C)O |
SMILES canonique |
CCC(CC)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


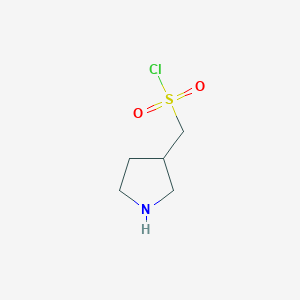
![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylicacidhydrochloride](/img/structure/B13559668.png)
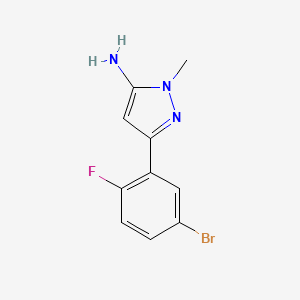
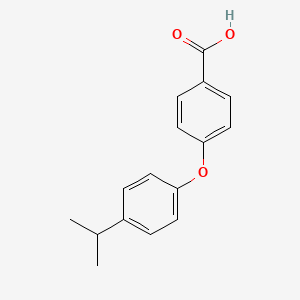

![1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559688.png)
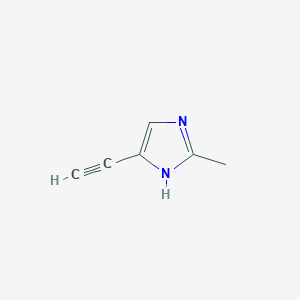
![4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559710.png)
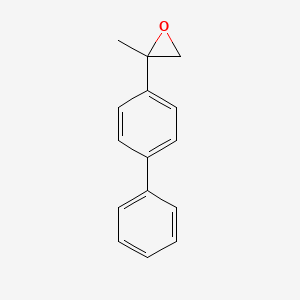
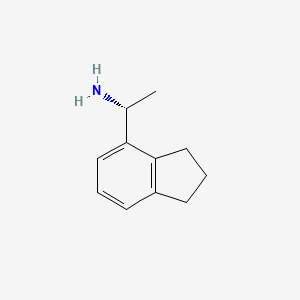

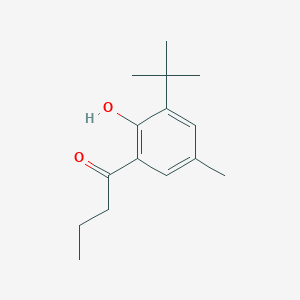
![tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13559748.png)
![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)
